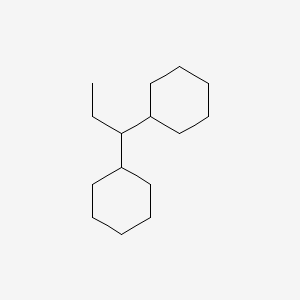

1,1-Dicyclohexylpropane

描述

Structure

3D Structure

属性

CAS 编号 |

54934-91-7 |

|---|---|

分子式 |

C15H28 |

分子量 |

208.38 g/mol |

IUPAC 名称 |

1-cyclohexylpropylcyclohexane |

InChI |

InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |

InChI 键 |

ROFWOEQFASWFTK-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1CCCCC1)C2CCCCC2 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Design

Established Synthetic Routes for 1,1-Dicyclohexylpropane

Two primary strategies dominate the synthesis of this compound: building the carbon skeleton through alkylation and saturating an aromatic precursor through hydrogenation.

One direct method for synthesizing this compound is through the Friedel-Crafts alkylation of cyclohexane (B81311) with a suitable three-carbon electrophile. This reaction involves the formation of a carbocation that is then attacked by the nucleophilic cyclohexane ring. A common precursor for the propylidene cation needed is 1,1-dichloropropane, which can react with two equivalents of cyclohexane in the presence of a strong Lewis acid catalyst.

The reaction mechanism is initiated by the interaction of the Lewis acid catalyst, such as Aluminum chloride (AlCl₃), with the alkyl halide. This polarization or outright formation of a carbocation generates the reactive electrophile that subsequently reacts with the cyclohexane ring.

Key challenges in this approach include controlling polyalkylation and potential carbocation rearrangements. libretexts.orgopenstax.org The catalyst system is crucial for the reaction's success. Traditional Lewis acids, while effective, present challenges related to their corrosive nature and the generation of hazardous waste. Modern approaches increasingly favor solid acid catalysts, which are more environmentally benign and easier to handle. chemijournal.comresearchgate.net

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Low temperature (0-25 °C), inert solvent | High reactivity, readily available | Corrosive, stoichiometric amounts often needed, difficult to recycle, generates acidic waste |

| Sulfuric Acid (H₂SO₄) | Low temperature, neat or with a co-solvent | Inexpensive, strong proton source | Strong oxidant, can lead to charring and sulfonation byproducts, corrosive |

| Zeolite H-BEA | Higher temperatures (100-200 °C), gas or liquid phase | Reusable, non-corrosive, shape-selective, environmentally friendly | Requires higher temperatures, potential for catalyst deactivation |

| Supported Heteropolyacids (e.g., H₃PW₁₂O₄₀/SiO₂) | Moderate temperatures (80-150 °C) | High acidity, reusable, low environmental impact | Can be less stable at very high temperatures, higher initial cost |

A more common and often higher-yielding approach involves the hydrogenation of an aromatic precursor, 1,1-diphenylpropane. This precursor is readily synthesized via the Friedel-Crafts alkylation of benzene with an appropriate propylating agent, such as 1-chloropropane or 2-chloropropane, using a Lewis acid catalyst. youtube.com

Once 1,1-diphenylpropane is obtained, the two aromatic rings are saturated to form cyclohexyl rings through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bonds of the phenyl rings in the presence of a metal catalyst. This method is highly efficient and avoids many of the selectivity issues associated with direct alkylation of saturated rings.

The choice of catalyst is critical for achieving complete saturation under manageable conditions. Catalysts are typically transition metals finely dispersed on a high-surface-area support to maximize activity. masterorganicchemistry.com

| Catalyst System | Typical H₂ Pressure | Typical Temperature | Solvent | Key Characteristics |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1-50 atm | 25-100 °C | Ethanol, Ethyl acetate | Highly active, versatile, prone to causing hydrogenolysis of other functional groups if not controlled. organic-chemistry.orgresearchgate.net |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1-4 atm | 20-50 °C | Acetic acid, Ethanol | Very effective for aromatic ring hydrogenation, active under mild conditions. |

| Raney Nickel (Raney Ni) | 50-100 atm | 100-200 °C | Ethanol | Less expensive than noble metals, requires higher pressures and temperatures, pyrophoric. |

| Rhodium on Alumina (Rh/Al₂O₃) | 1-5 atm | 20-80 °C | Hexane, Ethanol | Highly active for aromatic hydrogenation under mild conditions, expensive. |

Industrial-Scale Production Methods for Dicyclohexylpropane Derivatives

For the large-scale production of dicyclohexylpropane derivatives, process efficiency, safety, cost, and environmental impact are paramount. The hydrogenation route is generally preferred for its higher selectivity and yield.

On an industrial scale, the catalytic hydrogenation of the aromatic precursor is performed in specialized reactors designed to handle high pressures and manage the significant heat generated by this exothermic reaction. mdpi.com Common reactor types include slurry reactors, where the catalyst is suspended in the liquid reactant, and fixed-bed reactors, where the liquid reactant flows through a packed bed of catalyst pellets. mdpi.com

Catalyst management is a key economic factor. Industrial processes are designed to maximize the lifespan and activity of the catalyst, which can be deactivated over time by impurities or coking. mdpi.com Regeneration or replacement schedules are critical components of the operational plan. The choice of catalyst often balances activity with robustness and cost, with nickel-based catalysts being common in large-scale operations due to their lower cost compared to platinum or palladium. google.com

While traditional Friedel-Crafts alkylation using Lewis acids like AlCl₃ is less favored for new industrial plants due to waste disposal issues, modern alkylation strategies focus on heterogeneous solid acid catalysts. etsu.edu These catalysts, such as zeolites, can be used in fixed-bed reactors, simplifying product separation and catalyst recycling, thus enabling continuous processing.

An advanced and less conventional strategy involves the use of donor-acceptor cyclopropanes as three-carbon synthons in Friedel-Crafts type reactions. ncl.res.in In a hypothetical route, a suitably activated cyclopropane derivative could undergo ring-opening when catalyzed by a Brønsted or Lewis acid, generating an electrophilic species that subsequently reacts with two equivalents of a nucleophile like cyclohexane. This method offers a potential pathway for constructing the 1,1-disubstituted propane (B168953) backbone with high precision, although it is not a conventional industrial method for this specific class of compounds.

Advanced Synthetic Techniques for Dicyclohexylpropane Analogs

Research into the synthesis of dicyclohexylpropane analogs focuses on improving efficiency, selectivity, and the ability to introduce diverse functionalities. Advanced techniques often involve the development of novel catalyst systems and process designs.

For instance, the synthesis of alkylcyclohexane analogs can be achieved through Robinson annulation strategies using biomass-derived starting materials, followed by hydrodeoxygenation, pointing towards more sustainable synthetic routes. su.secell.com This allows for the creation of highly branched and functionalized cyclohexane derivatives.

Furthermore, the synthesis of analogs with specific substitutions on the cyclohexyl rings can be achieved by starting with substituted aromatic compounds (e.g., toluene, anisole) instead of benzene in the initial Friedel-Crafts step. Subsequent hydrogenation of the substituted diphenylpropane precursor yields the corresponding substituted this compound analog. This approach allows for fine-tuning the physical and chemical properties of the final molecule. The development of catalysts that can tolerate a wider range of functional groups during hydrogenation is an active area of research.

Diastereoselective Hydrogenation with Heterogeneous Catalysis

The diastereoselective hydrogenation of a suitable precursor, such as 1,1-diphenylpropane, presents a pathway to stereochemically defined this compound. Heterogeneous catalysis is a cornerstone of this approach, offering advantages in catalyst separation and recycling. The stereochemical outcome of the hydrogenation of substituted aromatic rings is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure.

While specific studies on the diastereoselective hydrogenation of 1,1-diphenylpropane to this compound are not extensively detailed in the provided search results, the principles of such transformations on analogous structures are well-established. For instance, high diastereoselectivities have been achieved in the heterogeneous catalytic hydrogenation of chiral N-heterocycles. In these cases, catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have proven effective. The diastereomeric excess is sensitive to the reaction conditions. For example, in the hydrogenation of certain chiral pyridine derivatives, high diastereomeric excesses were obtained using 10% Pd/C in methanol at moderate pressures and temperatures.

The mechanism of diastereoselective hydrogenation on heterogeneous catalysts generally involves the adsorption of the substrate onto the catalyst surface. The stereochemistry is then dictated by the facial selectivity of hydrogen addition, which can be influenced by the steric hindrance of the substituents on the aromatic rings and their interaction with the catalyst surface. The choice of solvent can also play a crucial role by affecting the conformation of the substrate at the catalyst interface.

Utilization in Green Chemistry and Waste Valorization (e.g., Plastic Upcycling)

A significant advancement in the sustainable synthesis of related compounds involves the upcycling of plastic waste. Notably, research has demonstrated the successful conversion of polycarbonate (PC) plastic waste into 2,2-dicyclohexylpropane (B1597342), a structural isomer of this compound. This process exemplifies the principles of a circular economy by transforming a low-value waste stream into a high-value chemical product.

One effective method involves a one-pot reaction using a dual-catalyst system. For instance, the combination of palladium on carbon (Pd/C) and lanthanum triflate (La(OTf)₃) has been shown to convert polycarbonate powder into 2,2-dicyclohexylpropane with high yields. This reaction is typically carried out in acetic acid under hydrogen pressure. Another approach involves the initial methanolysis of polycarbonate waste to produce bisphenol A (BPA), which is then subjected to hydrodeoxygenation to yield propane-2,2-diyldicyclohexane (2,2-dicyclohexylpropane). This subsequent step can be catalyzed by systems like platinum on carbon (Pt/C) in conjunction with a zeolite such as H-Beta.

These processes not only provide a method for the valorization of plastic waste but also contribute to the production of high-density fuels and other valuable chemical intermediates. The ability to convert real-world waste, such as chopped DVDs, into these cycloalkanes underscores the practical potential of this green chemistry approach.

Reaction Mechanism Elucidation in Dicyclohexylpropane Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The hydrogenation of the precursor, 1,1-diphenylpropane, over a heterogeneous catalyst involves a series of steps occurring on the catalyst surface.

The generally accepted mechanism for the catalytic hydrogenation of aromatic compounds on a metal surface is the Horiuti-Polanyi mechanism. wikipedia.org This mechanism involves the following key steps:

Adsorption of Reactants: Both the aromatic substrate (1,1-diphenylpropane) and molecular hydrogen (H₂) are adsorbed onto the surface of the heterogeneous catalyst.

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic rings. This process is typically reversible in its initial stages.

Desorption of the Product: Once both aromatic rings are fully saturated to form the dicyclohexyl moiety, the final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The stereochemistry of the final product is determined during the hydrogen addition steps. The substrate adsorbs onto the catalyst surface on one of its faces, and the hydrogen atoms are typically delivered from the catalyst surface to that same face, leading to a syn-addition. For a molecule like 1,1-diphenylpropane, the relative orientation of the two phenyl rings upon adsorption and the sequence of hydrogenation of each ring will determine the diastereomeric ratio of the resulting this compound isomers.

Factors such as the catalyst's crystal structure, the presence of promoters or poisons, and the reaction conditions can all influence the relative rates of the different steps in the mechanism and the stereochemical outcome of the reaction.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Dicyclohexylpropane Scaffold

The oxidation of the 1,1-dicyclohexylpropane structure can lead to the formation of various functionalized derivatives, such as alcohols and ketones. The specific products obtained are largely dependent on the oxidizing agent employed and the reaction conditions.

Common Oxidizing Agents and Products

A variety of oxidizing agents can be utilized to transform the dicyclohexylpropane scaffold. libretexts.orgwikipedia.orgorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective in these transformations. libretexts.org For instance, the oxidation of 1,3-dicyclohexylpropane (B3051180) with potassium permanganate in an aqueous medium can yield cyclohexylpropanol or cyclohexylpropanone.

The choice of oxidant is critical for controlling the extent of oxidation. Milder reagents are often employed to achieve partial oxidation. For example, pyridinium (B92312) chlorochromate (PCC) is a milder alternative to chromic acid and is suitable for converting primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org Another such reagent is Dess-Martin periodinane (DMP), which offers advantages like higher yields and less stringent reaction conditions. libretexts.org

Table 1: Common Oxidizing Agents and Resulting Products

| Oxidizing Agent | Substrate | Product(s) | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | 1,3-Dicyclohexylpropane | Cyclohexylpropanol, Cyclohexylpropanone | |

| Chromium Trioxide (CrO3) | 1,3-Dicyclohexylpropane | Alcohols, Ketones | |

| Pyridinium Chlorochromate (PCC) | Primary Alcohols | Aldehydes | libretexts.org |

| Dess-Martin Periodinane (DMP) | Primary Alcohols | Aldehydes | libretexts.org |

Mechanistic Considerations of Oxidation

The oxidation of dicyclohexylpropane derivatives often proceeds via a radical-chain mechanism. In this process, oxygen typically attacks a tertiary carbon atom on one of the cyclohexane (B81311) rings. This can lead to the opening of the ring and the subsequent formation of a cyclohexyl-substituted keto carboxylic acid.

The tertiary C-H bonds within the cyclohexane rings are generally the initial sites of attack, which can result in ring-opening. The reaction can be influenced by steric hindrance from the bulky cyclohexyl groups, which may slow down the reaction rate compared to less substituted alkanes.

In the case of alcohol oxidation using reagents like chromic acid, the mechanism involves the formation of a chromate (B82759) ester. This is followed by the removal of a proton by a base, leading to the formation of the carbonyl compound.

Reduction and Hydrogenation Reactions

The dicyclohexylpropane framework and its functionalized derivatives can undergo reduction and hydrogenation to yield saturated or deoxygenated products.

Selective Reduction of Functionalized Derivatives

Functionalized derivatives of dicyclohexylpropane can be selectively reduced. For example, 1,3-dicyclohexylpropane can be reduced to cyclohexylpropane using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

In other instances, catalytic hydrogenation is employed. For example, the hydrogenation of 1,3-dicyclohexylpropene using a palladium on carbon (Pd/C) catalyst is an industrial method to produce 1,3-dicyclohexylpropane. Raney nickel-aluminum alloy in a dilute aqueous alkaline solution has also been demonstrated as a powerful reducing agent for certain aromatic derivatives, yielding 1,2-diarylethanes at elevated temperatures. researchgate.net

Hydrodeoxygenation Pathways

Hydrodeoxygenation (HDO) is a crucial process for removing oxygen from biomass-derived compounds, and the principles can be applied to oxygenated dicyclohexylpropane derivatives. frontiersin.orgnih.gov This process is vital for upgrading biofuels and typically involves metal catalysts. rsc.org

The HDO of phenolic compounds, for instance, can proceed through different pathways, such as direct deoxygenation (DDO) or hydrogenation (HYD) of the aromatic ring prior to C-O bond cleavage. frontiersin.org The choice of catalyst, such as noble metals (e.g., Pt, Pd, Ru) or non-noble metal catalysts, plays a significant role in the reaction pathway and selectivity. frontiersin.orgrsc.org For instance, a Pt/C and H-USY catalyst system has been used to produce 2,2-dicyclohexylpropane (B1597342) with high yield under hydrogen pressure. researchgate.net

Halogenation and Substitution Chemistry

Halogenation of the dicyclohexylpropane scaffold can occur, leading to the substitution of hydrogen atoms with halogens. This is typically achieved using reagents like bromine (Br2) or chlorine (Cl2). wordpress.com For example, the reaction of 1,3-dicyclohexylpropane with bromine in carbon tetrachloride can result in the formation of 1,3-dibromocyclohexylpropane.

The mechanism for the halogenation of alkanes often involves a free radical chain reaction, which includes initiation, propagation, and termination steps. organicchemistrytutor.comucr.edu In the case of alkenes with allylic hydrogens, substitution at the allylic position can be favored over addition to the double bond, especially at low halogen concentrations. libretexts.org Reagents like N-bromosuccinimide (NBS) are commonly used to achieve allylic bromination. libretexts.org

Furthermore, carbonyl compounds containing α-hydrogens can undergo halogenation at the α-position in the presence of halogens under acidic or basic conditions. libretexts.org

Role in Catalytic Cycles and Organic Synthesis

Extensive literature searches did not yield specific research findings on the role of this compound as a ligand in metal-catalyzed coupling reactions or as an intermediate in the construction of complex molecules. The available scientific data focuses on its isomers, such as 1,3-dicyclohexylpropane and 2,2-dicyclohexylpropane, for these applications. Therefore, the following sections detail the established roles of these related compounds, as no specific information is available for this compound itself.

Ligand Functionality in Metal-Catalyzed Coupling Reactions

There is no available scientific literature that specifically describes the use of this compound as a ligand in metal-catalyzed coupling reactions. Research in this area has predominantly focused on other structural isomers. For instance, derivatives of related dicyclohexylalkanes are sometimes employed as ancillary ligands in catalysis, but specific data for the this compound isomer is absent from published studies.

Structure Activity Relationships and Conformational Analysis in Dicyclohexylpropane Systems

Stereochemical Investigations and Isomeric Influences

The stereochemistry of dicyclohexylpropanes is fundamentally determined by the attachment points of the two cyclohexyl rings to the three-carbon propane (B168953) chain. In the case of 1,1-dicyclohexylpropane , both cyclohexyl groups are attached to the same carbon atom (a geminal arrangement).

This specific connectivity has significant stereochemical consequences. Unlike 1,2- or 1,3-disubstituted cyclohexanes, this compound does not exhibit cis or trans geometrical isomerism with respect to the propane backbone, as both substituents are on the same carbon. mvpsvktcollege.ac.in Furthermore, assuming the cyclohexyl rings themselves are unsubstituted, the this compound molecule is achiral. It possesses an internal plane of symmetry that bisects the propane chain, meaning it cannot have a non-superimposable mirror image (enantiomer). youtube.com

For 1,1-disubstituted cyclohexanes where the two substituents are identical, the two possible chair conformers that result from ring flipping are identical in structure and energy. msu.eduminia.edu.eg Therefore, they exist in equal concentration. libretexts.orglibretexts.org The primary isomeric influence on the properties of dicyclohexylalkanes comes from the position of the cyclohexyl groups along the alkane chain (e.g., 1,1- vs. 1,2- vs. 1,3-dicyclohexylpropane). These constitutional isomers display distinct physical properties, as demonstrated by early systematic studies on dicyclic hydrocarbons. researchgate.netacs.org A 1951 study by Serijan and Wise systematically synthesized and characterized a series of diphenyl- and dicyclohexylalkanes, providing crucial data on how the placement of the rings affects properties like melting point and viscosity. acs.orguni-marburg.de

Conformational Dynamics of Cyclohexyl Subunits

In any 1,1-disubstituted cyclohexane (B81311), one substituent bond must be axial and the other equatorial. msu.edulibretexts.org In this compound, the two C-C bonds connecting to the central carbon (C1 of the propane) are conformationally equivalent to an axial and an equatorial substituent. Ring flipping would interchange these positions, but since the two cyclohexyl groups are identical, the resulting conformers are degenerate (possess equal energy). minia.edu.eglibretexts.org

The most significant conformational feature is the restricted rotation around the C1(propane)–C(cyclohexyl) bonds. The two bulky cyclohexyl groups are held in close proximity, leading to substantial van der Waals repulsion (steric strain). This forces the molecule to adopt a limited set of rotational conformations to minimize these unfavorable interactions. The flexibility of the molecule is considerably lower than that of its isomers, such as 1,3-dicyclohexylpropane (B3051180), where the rings are separated by a larger distance. Molecular dynamics (MD) simulations are a modern tool used to explore the accessible conformations and interconversion pathways for such complex cycloalkanes, providing insight into ring inversion barriers and the relative stability of different conformers. nih.gov

Steric Hindrance Effects on Reactivity and Molecular Interactions

Steric hindrance is a paramount factor governing the chemical reactivity and intermolecular interactions of this compound. The presence of two bulky cyclohexyl groups on a single carbon atom creates a highly crowded environment, effectively shielding the central part of the molecule. msu.edu

This steric crowding has several consequences:

Reduced Reactivity: The approach of reagents to the central carbon (C1) and the adjacent methylene (B1212753) carbon (C2) of the propane chain is severely impeded. Chemical reactions that require attack at these sites, such as nucleophilic substitution or radical abstraction, would be expected to proceed much more slowly compared to less hindered alkanes. The steric demands of substituents are known to influence reaction rates, with bulkier groups decreasing reactivity. minia.edu.eg

Influence on Molecular Interactions: The bulky, nonpolar cyclohexyl groups dominate the intermolecular forces, which are primarily London dispersion forces. The way these molecules pack in the liquid or solid state is influenced by their shape. The significant steric bulk can disrupt efficient crystal packing, which can affect physical properties like the melting point.

Thermodynamic Stability: While substituents on a cyclohexane ring generally prefer the less crowded equatorial position to minimize destabilizing 1,3-diaxial interactions, this choice is not available in 1,1-disubstituted systems where one group must be axial if the other is equatorial. libretexts.orglibretexts.org In this compound, the steric strain resulting from the two large groups being forced into close proximity is an inherent feature of the molecule's structure. This strain raises the molecule's ground-state energy compared to a hypothetical, strain-free analogue.

The physical properties of dicyclic alkanes, which are heavily influenced by these steric factors, have been systematically tabulated. nasa.govacs.org

Data Tables

Table 1: Physical Properties of 1,1-Dicyclohexylalkanes and Related Isomers Data extracted from research by Serijan, Wise, and Goodman on dicyclic hydrocarbons. nasa.govnasa.govacs.org

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₅H₂₈ | 208.39 | Data not found |

| 1,1-Dicyclohexylpentane | C₁₇H₃₂ | 236.44 | ~8.7 |

| 1,1-Dicyclohexylhexane | C₁₈H₃₄ | 250.47 | Data not found |

| 1,5-Dicyclohexylpentane | C₁₇H₃₂ | 236.44 | -33.6 |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,1-Dicyclohexylpropane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

For this compound (C₁₅H₂₈), the ¹H NMR spectrum would exhibit distinct signals corresponding to the different chemical environments of the protons. The structure contains protons on the two cyclohexyl rings and the propane (B168953) chain. Due to the complexity of the overlapping signals from the cyclohexyl rings' methylene (B1212753) (CH₂) groups, the spectrum can be intricate. However, key signals can be predicted. The protons of the propane chain would give rise to characteristic multiplets. docbrown.info

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see separate signals for the unique carbon atoms in the molecule, including the carbons of the propane bridge and the distinct carbons within the cyclohexyl rings (the attachment point, and the ortho, meta, and para positions relative to it).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propane CH | Multiplet | ~40-50 |

| Propane CH₂ | Multiplet | ~30-40 |

| Propane CH₃ | Triplet | ~10-15 |

| Cyclohexyl CH (attachment) | Multiplet | ~40-50 |

| Cyclohexyl CH₂ | Broad Multiplets | ~25-35 |

The specific splitting patterns (e.g., triplets, multiplets) and integration values in the ¹H NMR spectrum, along with the number of unique signals in the ¹³C NMR spectrum, allow for the unambiguous confirmation of the 1,1-dicyclohexyl substitution pattern on the propane chain.

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound, the monoisotopic mass is 208.2191 g/mol . chemspider.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. chemguide.co.uk The M⁺ peak for this compound would appear at a mass-to-charge ratio (m/z) of 208. The pattern of fragment ions provides a fingerprint that helps to confirm the structure. pressbooks.pub

Key fragmentation pathways would likely involve the cleavage of bonds within the propane chain or the loss of one of the cyclohexyl rings. Energetically unstable molecular ions break apart into smaller, more stable pieces. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 208 | [C₁₅H₂₈]⁺ | (Molecular Ion) |

| 179 | [C₁₃H₂₃]⁺ | C₂H₅ (Ethyl group) |

| 125 | [C₉H₁₇]⁺ | C₆H₁₁ (Cyclohexyl radical) |

| 83 | [C₆H₁₁]⁺ | C₉H₁₇ (Nonyl radical) |

| 55 | [C₄H₇]⁺ | (Further fragmentation) |

| 41 | [C₃H₅]⁺ | (Further fragmentation) |

The presence of the molecular ion peak confirms the compound's molecular weight, which is a primary indicator of its identity and purity. The fragmentation pattern, particularly the characteristic loss of a cyclohexyl group (a difference of 83 mass units), provides strong evidence for the dicyclohexyl structure.

Chromatographic Separations (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying individual components within a complex mixture.

In a GC-MS analysis, the mixture is vaporized and passed through a long column. Different compounds travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

While specific GC-MS analysis of this compound is not prominently detailed in readily available literature, the technique has been successfully used to identify the related isomer, 1,3-Dicyclohexylpropane (B3051180), in natural product extracts. phcogj.comgriffith.edu.au In such an analysis, 1,3-Dicyclohexylpropane was identified by its retention time and its characteristic mass spectrum, which showed a molecular ion at m/z 208. phcogj.com Similarly, GC-MS is used to monitor the production of related compounds like dihydroxyl dicyclohexyl propane in industrial synthesis. google.com This demonstrates the applicability and power of GC-MS for identifying this compound in a mixture, where it would be separated from other constituents and positively identified by its unique mass spectrum.

Advanced Spectroscopic Probes for Molecular Dynamics (e.g., Proton Spin-Lattice Relaxation)

Beyond static structural characterization, advanced spectroscopic methods can probe the dynamic motions of molecules. Proton spin-lattice relaxation (T₁) measurements in NMR spectroscopy provide valuable information about molecular tumbling and internal rotations on a picosecond to nanosecond timescale. nih.gov

A study on the pressure dependence of proton spin-lattice relaxation times (T₁) in a series of liquid dicyclohexylalkanes provides significant insight into the molecular dynamics relevant to this compound. aip.org Although the study focused on close isomers like 1,1-dicyclohexyl ethane (B1197151) and 1,3-dicyclohexyl propane, the findings are highly pertinent. aip.org

The research demonstrated that for these molecules, the relaxation process is dominated by the reorientation of the cyclohexyl rings. aip.org By measuring T₁ as a function of pressure, researchers can determine the volume of activation (ΔV‡) for the molecular correlation time (τc), which describes the characteristic time scale of molecular rotation.

Table 3: Representative Proton Spin-Lattice Relaxation Data for Related Dicyclohexylalkanes at 28°C and 20.00 MHz (Data adapted from a 1973 study on dicyclohexylalkanes. aip.org)

| Compound | T₁ at 1 atm (sec) | T₁ minimum (sec) | ΔV‡ (cm³/mole) |

| Bicyclohexyl | 0.44 | - | 13.9 |

| Dicyclohexyl methane | 0.22 | - | 17.5 |

| 1,1-Dicyclohexyl ethane | 0.080 | ~0.017 | 20.4 |

| 1,3-Dicyclohexyl propane | 0.22 | - | 17.7 |

The data indicates that for molecules like 1,1-dicyclohexyl ethane, which has a structure very similar to this compound, a minimum T₁ value is observed as pressure increases. aip.org This minimum occurs when the molecular reorientation time is comparable to the inverse of the NMR frequency. The value of the activation volume suggests the amount of space required for the dominant molecular motion. The study concluded that the reorientation of the bulky cyclohexyl rings is the primary motion governing the spin-lattice relaxation. aip.org These findings strongly suggest that the molecular dynamics of this compound would be similarly governed by the rotational motions of its two cyclohexyl groups.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Energetics and Mechanisms

Quantum chemical (QC) calculations are instrumental in determining the fundamental thermodynamic properties of 1,1-dicyclohexylpropane. Methods like Density Functional Theory (DFT) and high-level composite methods such as G3MP2 are employed to accurately compute gas-phase enthalpies of formation and absolute entropies. mdpi.com For flexible molecules like this compound, a conformational search is initially performed, often using computationally less expensive methods like GFNn-xTB, to identify the most stable conformers. mdpi.com Subsequent optimization and energy calculations are then carried out at a higher level of theory, such as B3LYP/6-31g(d,p), to refine the structures and energetics. mdpi.com The total enthalpies and energies of the most stable conformers are then calculated using robust methods like G3MP2. mdpi.com These calculated values are crucial for understanding the thermodynamics of reactions involving this compound, such as its role in Liquid Organic Hydrogen Carrier (LOHC) systems. mdpi.com For instance, the Gibbs free energy of dehydrogenation reactions can be evaluated using the Gibbs-Helmholtz equation, which relies on the accurate enthalpic and entropic data obtained from QC calculations. mdpi.com

Theoretical calculations have been used to compare the thermodynamic properties of various LOHC systems, including the 1,3-diphenylpropane (B92013)/1,3-dicyclohexylpropane (B3051180) pair. mdpi.comresearchgate.net These studies help in screening and optimizing potential hydrogen storage materials by providing a theoretical basis for their performance. mdpi.com

Table 1: Calculated Thermodynamic Properties for 1,3-Dicyclohexylpropane

| Property | Method | Value | Unit | Reference |

| Gas-Phase Enthalpy of Formation | G3MP2 | -303.1 | kJ·mol⁻¹ | mdpi.com |

| Gas-Phase Entropy | G3MP2 | 533.8 | J·mol⁻¹·K⁻¹ | mdpi.com |

| Liquid-Phase Enthalpy of Formation | G3MP2 & Experimental | -370.8 | kJ·mol⁻¹ | mdpi.com |

| Liquid-Phase Entropy | G3MP2 & Experimental | 385.7 | J·mol⁻¹·K⁻¹ | mdpi.com |

This interactive table is based on data from a comparative study of LOHC systems. mdpi.com

Molecular Dynamics Simulations of Dicyclohexylpropane Systems

While specific MD studies focusing exclusively on this compound are not abundant in the provided context, the principles of MD are broadly applicable. Such simulations would typically employ a force field to describe the interactions between atoms and solve Newton's equations of motion to track the trajectory of each atom over time. This allows for the calculation of macroscopic properties from the microscopic behavior of the molecules.

Thermodynamic Modeling and Prediction (e.g., Group Additivity Methods)

Group additivity (GA) methods provide a valuable empirical approach for estimating the thermodynamic properties of organic molecules like this compound. princeton.edunist.govnist.gov Pioneered by Benson, this method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. princeton.edunist.govnist.gov For this compound, the molecule would be broken down into groups such as C-(C)₂(H)₂ and CH(C)₃, and the known thermodynamic contributions of these groups would be summed to estimate properties like the enthalpy of formation and heat capacity. princeton.edu

These methods are particularly useful for providing quick and reasonably accurate estimations when experimental data is unavailable. princeton.edu GA methods have been developed and refined over the years to cover a wide range of organic compounds and to account for various structural features, including ring strain and stereoisomerism. princeton.edunist.govnist.gov For example, a second-order group additivity method has been developed to estimate the heat capacity of liquid hydrocarbons as a function of temperature. nist.govnist.gov

Table 2: Example of Group Additivity Calculation Components

| Group | Description |

| C-(C)₂(H)₂ | Carbon atom bonded to two other carbons and two hydrogens |

| CH(C)₃ | Carbon atom bonded to three other carbons and one hydrogen |

| Cyclohexyl ring | Correction for the ring structure |

This interactive table illustrates the types of groups that would be considered in a group additivity calculation for this compound.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are essential for analyzing large datasets of chemical information to uncover relationships between molecular structure and physical or biological properties. For this compound and its derivatives, these techniques can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acm.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. acm.org

The fundamental principle is that the biological activity or physical property of a molecule is a function of its chemical structure. acm.org By identifying the key structural features that influence a particular property, predictive models can be developed. For instance, a dataset containing 1,3-dicyclohexylpropane derivatives has been used to develop models that can distinguish between enantiomers based on their differing biological activities. biorxiv.orgbiorxiv.orgarxiv.org

Machine Learning Approaches in Predicting Chemical Behavior

Machine learning (ML) is increasingly being used to predict the chemical behavior and properties of molecules with high accuracy. princeton.edu These methods can learn complex, non-linear relationships from data that may not be apparent through traditional modeling techniques. princeton.edu In the context of this compound, ML models, particularly graph neural networks (GNNs), have been developed to predict properties based on the molecular graph. biorxiv.orgaaai.org

One notable application is in the field of chirality. A dataset of over 100,000 enantiomer pairs based on a 1,3-dicyclohexylpropane scaffold was used to train a Molecular-Kernel Graph Neural Network (MolKGNN). biorxiv.orgbiorxiv.org This model was able to achieve near-perfect accuracy in distinguishing between R and S stereocenters, demonstrating the power of ML in capturing subtle structural differences that have significant chemical and biological implications. biorxiv.orgbiorxiv.org These advanced computational approaches are paving the way for more accurate and rapid prediction of molecular properties, accelerating research and development in various chemical sciences. mit.edu

Applications in Advanced Materials and Chemical Engineering

Utilization as Intermediates in Organic Synthesis

While specific research on 1,1-dicyclohexylpropane as a synthetic intermediate is specialized, its structural analog, 1,3-dicyclohexylpropane (B3051180), is noted as a valuable starting material in organic synthesis. It participates in iridium-catalyzed carbon-carbon coupling reactions, which are crucial for constructing complex organic molecules. The dicyclohexylpropane framework can act as a ligand in these catalytic processes, influencing reaction efficiency and selectivity.

Derivatives of dicyclohexylpropane can undergo various transformations:

Oxidation: Can be oxidized to form corresponding alcohols or ketones using agents like potassium permanganate (B83412).

Reduction: Can be reduced to cyclohexylpropane.

Substitution: Undergoes halogenation reactions where hydrogen atoms are replaced by halogens.

These reactions highlight the potential of the dicyclohexylpropane scaffold to be chemically modified for the synthesis of more complex molecules.

Integration into Polymer Science and Materials Development

The dicyclohexylpropane moiety is integrated into various polymers to enhance their properties, contributing to the development of high-performance materials.

Organosilicon Building Blocks and Block Copolymers

1,3-Dicyclohexylpropane is utilized in the synthesis of organosilicon building blocks and block copolymers. These materials are important for creating new products with customized properties for applications such as coatings, adhesives, and electronics. Organosilicon compounds, in general, are recognized as crucial building blocks in materials science due to the unique properties conferred by the silicon atom. researchgate.netelsevier.com The synthesis of such polymers often involves the reaction of organosilicon precursors with organic molecules to create hybrid materials with enhanced thermal and mechanical stability. google.com While detailed synthetic routes starting specifically from this compound to organosilicon compounds are not extensively documented in readily available literature, the use of its isomer underscores the potential of the dicyclohexylpropane structure in this area of polymer chemistry.

Polycarbonate Upcycling to Dicyclohexylpropane Fuels

A significant application of dicyclohexylpropane is in the chemical upcycling of polycarbonate (PC) plastics into high-density jet fuel. Researchers have developed efficient one-pot processes to convert waste polycarbonate, a major engineering plastic, into 2,2-dicyclohexylpropane (B1597342) (a close derivative of this compound). acs.orgrsc.org

One effective method involves the use of a combined catalyst system of Palladium on Carbon (Pd/C) and Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). acs.org In this process, polycarbonate powder is converted to 2,2-dicyclohexylpropane with a high yield. acs.org Another approach utilizes a tandem catalyst system of Rhodium on Carbon (Rh/C) and H-USY zeolite for the hydrolysis and hydrogenolysis of BPA-PC. researchgate.net

Catalytic Systems for Polycarbonate Upcycling

| Catalyst System | Product | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pd/C and La(OTf)₃ | 2,2-Dicyclohexylpropane | 95% (from pure PC), 98% (from DVDs) | 140 °C, 6 MPa H₂, in acetic acid | acs.org |

| Pt/C and H-USY | 2,2-Dicyclohexylpropane | 81% | 140 °C, 30 bar H₂, in cyclohexane (B81311) | rsc.org |

| Rh/C and H-USY | Jet-fuel range hydrocarbons | Not specified | 200 °C, 35 bar H₂ | researchgate.net |

This upcycling strategy is significant for green chemistry and carbon neutrality, as it transforms plastic waste into a valuable, high-energy-density fuel. acs.org The resulting 2,2-dicyclohexylpropane can be used as a substitute or additive for high-density fuels. acs.org

Epoxy-Silica Nanocomposites

Derivatives of dicyclohexylpropane, specifically the diglycidyl ether of dicyclohexylolpropane (commercially known as EPONEX 1510), are key components in the synthesis of epoxy-silica nanocomposites. iop.kiev.uaresearchgate.netlp.edu.ua These hybrid materials are synthesized using the sol-gel method, where an inorganic silica (B1680970) network is formed in situ within the organic epoxy polymer matrix. lp.edu.ua

The process typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethoxysilane (TEOS), in the presence of the epoxy resin and a curing agent. lp.edu.ua The incorporation of silica nanoparticles into the epoxy matrix can significantly enhance the material's properties.

Key Research Findings:

Improved Thermal Stability: The introduction of silica filler leads to an increase in the thermal stability of the composites, as evidenced by higher temperatures for 10% weight loss and maximum rate of weight loss. lp.edu.ua

Enhanced Mechanical Properties: The nanocomposites exhibit high impact resistance and strong adhesion to substrates like aluminum alloys. iop.kiev.ua Molecular dynamics simulations have shown that incorporating silica nanoparticles can improve the thermomechanical properties of epoxy composites, including an increase in glass transition temperature and thermal conductivity. mdpi.com

Controlled Morphology: Small-angle X-ray scattering studies reveal that fractal-type structures of primary silica particles (4-14 nm) are formed within the polymer matrix. The structural organization of these composites depends on the concentration of the silica component. iop.kiev.uaresearchgate.net

Properties of Epoxy-Silica Nanocomposites

| Property | Observation | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Increases with filler content. | researchgate.net |

| Thermal Stability | Increases with the incorporation of silica filler. | lp.edu.ua |

| Mechanical Properties | Improved impact resistance and adhesion. | iop.kiev.ua |

| Morphology | Formation of fractal silica nanoparticle aggregates. | iop.kiev.uaresearchgate.net |

Role in Liquid Organic Hydrogen Carriers (LOHCs) Research

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. mdpi.com The 1,3-diphenylpropane (B92013)/1,3-dicyclohexylpropane pair has been investigated as a potential LOHC system. mdpi.com

In this context, 1,3-diphenylpropane represents the "hydrogen-lean" form, which is hydrogenated to 1,3-dicyclohexylpropane, the "hydrogen-rich" form. The stored hydrogen can then be released on demand by dehydrogenating the 1,3-dicyclohexylpropane. The thermodynamic properties of this process are crucial for its feasibility.

Thermodynamic Data for the 1,3-Diphenylpropane/1,3-Dicyclohexylpropane LOHC System

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| Enthalpy of Dehydrogenation (ΔrH°(liq)) | 409.8 ± 3.8 kJ·mol⁻¹ | mdpi.com |

| Entropy of Dehydrogenation (ΔrS°(liq)) | 757.0 ± 5.0 J·mol⁻¹·K⁻¹ | mdpi.com |

| Enthalpy per H₂ molecule | ~68.3 kJ·mol⁻¹/H₂ | mdpi.com |

The research into such systems aims to find efficient and safe methods for hydrogen storage, which is a key challenge for the hydrogen economy. mdpi.com The properties of dicyclohexylpropane, such as its liquid state under certain conditions and its ability to carry a significant amount of hydrogen, make it a candidate for this application.

Potential in Lubricant Development and Functional Fluids

Dicyclohexylalkanes, including dicyclohexylpropane, are classified as naphthenic oils and have been explored for their potential as base oils in lubricants, particularly in traction fluids. google.com The performance of lubricants is critically dependent on their viscosity and its behavior with temperature changes. acs.org

Studies have shown that the viscosity of dicyclohexylpropane is influenced by its molecular structure. For instance, the viscosity of the cyclohexyl series of compounds shows a significant increase when moving from dicyclohexylmethane (B1201802) to 1,3-dicyclohexylpropane. This property is crucial for the formulation of functional fluids where specific rheological characteristics are required. acs.org The investigation of such compounds aims to improve the performance of lubricants by modifying their chemical structure to achieve desired properties like high viscosity index, oxidation stability, and shear stability. google.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemical compounds. google.com Sustainable synthesis aims to reduce waste, increase energy efficiency, and utilize renewable resources. researchgate.net

Recent research has highlighted the conversion of plastic waste into valuable chemicals, a prime example of sustainable synthesis. One notable study demonstrated the direct synthesis of 2,2-dicyclohexylpropane (B1597342), an isomer of 1,1-dicyclohexylpropane, from polycarbonate plastic waste. acs.org This process utilizes a combination of Pd/C and La(OTf)₃ as a catalytic system, achieving a high yield of 95% in acetic acid at 140 °C. acs.org The catalyst system proved to be robust, with Pd/C showing no significant deactivation after three cycles and the other components being reusable for up to eight cycles. acs.org This approach not only addresses the challenge of plastic waste but also provides a pathway to high-density fuels. acs.org

Another avenue of sustainable synthesis involves the use of biomass. Lignocellulosic biomass, a renewable resource, can be catalytically converted into a variety of chemicals, including dicyclohexylpropane derivatives. sci-hub.se For instance, the reductive fractionation of pine sawdust using a Ru/α–HfP catalyst has been shown to produce compounds like 1,2-dicyclohexylpropane. sci-hub.se

Future research will likely focus on developing even more efficient and selective catalytic systems for the synthesis of this compound and its isomers from renewable feedstocks and waste materials. The exploration of non-precious metal catalysts and optimization of reaction conditions to further enhance sustainability are key areas of interest.

Exploration of New Chemical Transformations and Derivatizations

The chemical reactivity of dicyclohexylpropanes opens up possibilities for creating a wide range of derivatives with unique properties. While specific data on this compound is scarce, studies on its isomers provide insights into potential transformations.

For 1,3-Dicyclohexylpropane (B3051180), several types of chemical reactions have been explored, including:

Oxidation: This can lead to the formation of corresponding alcohols or ketones, such as cyclohexylpropanol or cyclohexylpropanone, using oxidizing agents like potassium permanganate (B83412).

Reduction: The compound can be reduced to cyclohexylpropane.

Substitution: Halogenation reactions can introduce halogen atoms into the structure.

These transformations can be used to synthesize a variety of derivatives. For example, diol derivatives of dicyclohexylpropane have been used in the synthesis of other complex molecules. thieme-connect.com Furthermore, unsymmetrical 1,3-diamines have been synthesized from dicyclohexylpropane-1,3-diyl)dicarbamate. rsc.org

Future research is expected to delve deeper into the derivatization of this compound to explore new applications. The synthesis of functionalized derivatives could lead to novel materials, pharmaceuticals, and specialty chemicals.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of chemical compounds, thereby guiding experimental research. mit.edu These methods are particularly useful for understanding structure-property relationships and for designing new molecules with desired characteristics. aaai.org

For dicyclohexylpropanes, computational studies have been employed to understand their thermodynamic properties and conformational behavior. For example, quantum chemical calculations using methods like G3MP2 have been used to determine the enthalpies of formation and to analyze the most stable conformers of compounds like 1,3-dicyclohexylpropane. mdpi.com Such calculations are crucial for assessing their potential as liquid organic hydrogen carriers (LOHCs). mdpi.com

In the realm of drug discovery, the 1,3-dicyclohexylpropane scaffold has been used in the development of quantitative structure-activity relationship (QSAR) models. A significant dataset, CHIRAL1, containing over 100,000 enantiomer pairs based on this scaffold, has been utilized to train machine learning models to predict biological activity. aaai.org This highlights the importance of the dicyclohexylpropane structure in computational drug design.

Future computational work on this compound could focus on:

Predicting its performance as a high-density fuel or LOHC.

Modeling its interactions in biological systems to explore potential pharmaceutical applications.

Simulating its behavior in polymer matrices to guide the development of new materials.

Interdisciplinary Research with Materials Science and Energy Applications

The unique structural and physical properties of dicyclohexylpropanes make them attractive candidates for applications in materials science and the energy sector.

In materials science , dicyclohexylpropane derivatives are used in the synthesis of advanced materials. For instance, 1,3-Dicyclohexylpropane is a precursor for organosilicon compounds and block copolymers, which are used in coatings, adhesives, and electronic devices. The hydrogenated bisphenol A (HBPA), or 2,2-bis(4-hydroxycyclohexyl)propane, which is structurally related to 2,2-dicyclohexylpropane, is a monomer used in the production of specialty polymers like polycarbonates and epoxy resins. chemicalbook.com

In the energy sector , dicyclohexylalkanes are being investigated as high-density fuels and liquid organic hydrogen carriers (LOHCs). The high hydrogen content and cyclic structure of these compounds contribute to their high energy density. acs.org The synthesis of 2,2-dicyclohexylpropane from polycarbonate waste is a promising route to producing a jet fuel range high-density dicycloalkane. acs.org LOHCs are a key technology for the safe and efficient storage and transport of hydrogen, and the thermodynamic properties of dicyclohexylpropanes make them viable candidates for this application. mdpi.com

Future interdisciplinary research will likely explore:

The development of new polymers and composites incorporating this compound for enhanced thermal and mechanical properties.

The optimization of this compound and its isomers as high-performance fuels for aviation and other specialized applications.

The design of novel LOHC systems based on the dicyclohexylpropane scaffold for improved hydrogen storage and release kinetics.

Data Tables

Table 1: Sustainable Synthesis of 2,2-Dicyclohexylpropane from Polycarbonate Waste

| Parameter | Value | Reference |

| Feedstock | Polycarbonate (PC) | acs.org |

| Catalytic System | Pd/C and La(OTf)₃ | acs.org |

| Solvent | Acetic Acid | acs.org |

| Temperature | 140 °C | acs.org |

| Yield of 2,2-Dicyclohexylpropane | 95% | acs.org |

| Catalyst Reusability (Pd/C) | At least 3 cycles | acs.org |

| Catalyst Reusability (AcOH and La(OTf)₃) | At least 8 cycles | acs.org |

Table 2: Chemical Transformations of 1,3-Dicyclohexylpropane

| Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Oxidation | Potassium permanganate | Cyclohexylpropanol or Cyclohexylpropanone | |

| Reduction | Lithium aluminum hydride | Cyclohexylpropane | |

| Substitution (Halogenation) | Bromine | 1,3-Dibromocyclohexylpropane |

Table 3: Computational Modeling of Dicyclohexylpropane Derivatives

| Application | Compound/Scaffold | Computational Method/Model | Key Finding/Use | Reference |

| Thermodynamic Properties | 1,3-Dicyclohexylpropane | G3MP2 Quantum Chemical Calculations | Determination of enthalpies of formation for LOHC assessment | mdpi.com |

| Drug Discovery (QSAR) | 1,3-Dicyclohexylpropane | Machine Learning Models (using CHIRAL1 dataset) | Prediction of biological activity based on chemical structure | aaai.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。